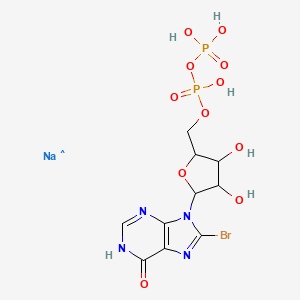![molecular formula C12H8BrN3OS B12062670 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that contains both a thiophene and a diazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst.
Formation of the Diazepine Ring: The diazepine ring is formed through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Coupling Reaction: The final step involves coupling the brominated thiophene with the diazepine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepine ring can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Aplicaciones Científicas De Investigación
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has several scientific research applications:
Organic Electronics: This compound can be used as a building block for the synthesis of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The diazepine ring is a common motif in many pharmaceutical compounds, and this compound may have potential as a lead compound for the development of new drugs.
Material Science: The unique electronic properties of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one depends on its specific application:
Organic Electronics: In organic semiconductors, this compound can facilitate charge transport through its conjugated system.
Medicinal Chemistry: The diazepine ring can interact with various biological targets, such as enzymes or receptors, to exert its effects. The exact mechanism would depend on the specific target and the nature of the interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: This compound also contains a bromothiophene moiety and is used in organic electronics.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with a bromothiophene moiety, used in the synthesis of donor-acceptor conjugated polymers.
Uniqueness
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to the presence of both a thiophene and a diazepine ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H8BrN3OS |
|---|---|
Peso molecular |
322.18 g/mol |
Nombre IUPAC |
2-(5-bromothiophen-2-yl)-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C12H8BrN3OS/c13-11-2-1-10(18-11)8-5-12(17)16-9-6-14-4-3-7(9)15-8/h1-4,6H,5H2,(H,16,17) |
Clave InChI |
GZHVQUFTAGNFTO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=C(S3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)


![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)





